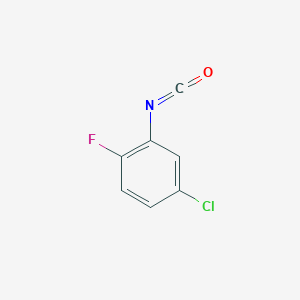

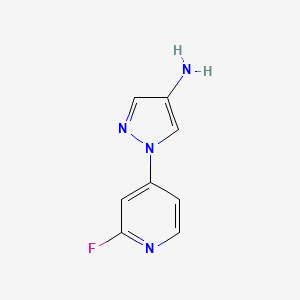

![molecular formula C18H26F3N3O3S B2528789 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2097918-69-7](/img/structure/B2528789.png)

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide" is a chemically synthesized molecule that appears to be related to a class of compounds involving piperidine moieties and sulfonamide groups. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of piperidine rings and sulfonamide functionalities. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of sulfonamide linkages and the attachment of various electrophiles to a piperidine nucleus. For instance, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution reactions with different electrophiles . This suggests that the synthesis of the compound would likely involve similar steps, such as the use of sulfonyl chlorides and aminopiperidine as starting materials, and the employment of reagents like sodium hydride and solvents like N,N-Dimethylformamide (DMF) for the substitution reactions.

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of a piperidine ring, which is a common feature in many biologically active molecules. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, for example, shows π-π interactions and hydrogen-bonding interactions that contribute to the stability of the crystal lattice . These interactions are important for the overall molecular conformation and could influence the biological activity of the compounds. The compound of interest would also be expected to exhibit specific molecular interactions based on its sulfonamide and piperidine components.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The sulfonamide group is known for its ability to engage in hydrogen bonding, which can affect the reactivity of the molecule with biological targets. The piperidine ring can also undergo various chemical reactions, such as substitutions, depending on the nature of the substituents attached to it. The papers do not provide specific details on the chemical reactions of the exact compound , but they do suggest that the reactivity would be in line with that of other sulfonamide and piperidine-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of a trifluoromethyl group, as indicated in the compound of interest, would likely contribute to the compound's lipophilicity and could affect its membrane permeability. The papers provided do not discuss the specific physical properties of the compound , but they do suggest that the nature of substitutions on the piperidine ring and sulfonamide group can influence the solubility, melting point, and other physical properties . The antimicrobial activity of related compounds also indicates that these properties are crucial for the interaction with biological targets and pathogens .

Scientific Research Applications

Membrane-bound Phospholipase A2 Inhibitors

Research indicates that certain piperidine derivatives, including those similar to N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide, have been synthesized and evaluated as potent inhibitors of membrane-bound phospholipase A2. These compounds have shown significant potential in reducing myocardial infarction size in animal models, suggesting a therapeutic application in cardiovascular diseases (Oinuma et al., 1991).

Sigma Receptor Ligands

Further studies have explored the modification of the piperidine moiety in compounds for selective binding and activity at sigma receptors. These derivatives demonstrate significant antiproliferative activity in glioma cells, hinting at their use in cancer research and therapy (Berardi et al., 2005).

Corrosion Inhibition

Piperidine derivatives have also been investigated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations suggest these compounds can effectively protect against corrosion, offering applications in material science and engineering (Kaya et al., 2016).

Opioid Receptor Antagonists

Some research has identified piperidine-based compounds as potential opioid receptor antagonists. These findings are crucial for developing treatments for opioid addiction and managing pain without the risk of dependency (Zimmerman et al., 1994).

NMDA Receptor Antagonists

Compounds structurally related to N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide have been discovered as potent NMDA receptor antagonists, indicating their potential in neuroprotective therapies. Such antagonists can protect neurons from glutamate toxicity, which is relevant in treating neurological disorders (Chenard et al., 1995).

Anticancer Agents

The synthesis of new biologically active compounds, including those with a piperidine backbone, has been geared towards anticancer applications. Some derivatives have shown promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, highlighting their potential in developing novel anticancer therapies (Khalid et al., 2014).

Future Directions

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide” and similar compounds may continue to be an area of interest in future research.

properties

IUPAC Name |

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26F3N3O3S/c1-23(2)28(26,27)24-11-9-15(10-12-24)13-22-17(25)8-5-14-3-6-16(7-4-14)18(19,20)21/h3-4,6-7,15H,5,8-13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLXQIIOINFYJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

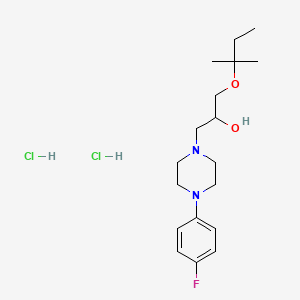

![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2528706.png)

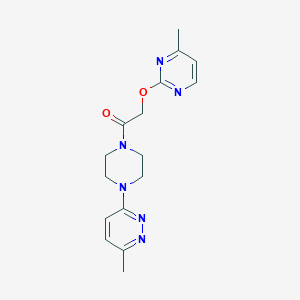

![N-(3,5-dimethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2528707.png)

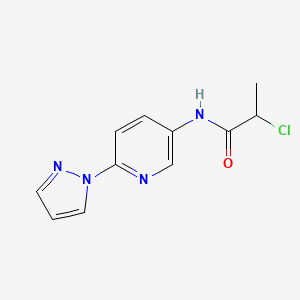

![(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol](/img/structure/B2528712.png)

![N-[3-oxo-2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroinden-5-yl]octadecanamide](/img/structure/B2528713.png)

![5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528714.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2528716.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline](/img/structure/B2528717.png)

![N-cyclopentyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528720.png)

![(5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2528726.png)